molecular formula C14H8F3IN2 B12622305 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-84-1

2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12622305
CAS No.: 944580-84-1
M. Wt: 388.13 g/mol
InChI Key: JGLKPSADNVRHKP-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The iodine substituent enhances molecular weight and lipophilicity, while the -CF₃ group contributes to metabolic stability and binding affinity .

Properties

CAS No.

944580-84-1

Molecular Formula

C14H8F3IN2

Molecular Weight

388.13 g/mol

IUPAC Name

2-(4-iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)12-2-1-3-13-19-11(8-20(12)13)9-4-6-10(18)7-5-9/h1-8H

InChI Key

JGLKPSADNVRHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the cycloaddition process.

Chemical Reactions Analysis

General Reactivity of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are electron-rich heterocycles that undergo diverse reactions due to their aromatic and nucleophilic character. Substituents such as iodine and trifluoromethyl groups significantly influence reactivity:

  • Iodophenyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to the polarizable C–I bond .

  • Trifluoromethyl groups enhance electron-withdrawing effects, directing electrophilic substitution to specific ring positions .

Representative Reactions of Analogous Compounds

The following table summarizes documented reactions for structurally similar imidazo[1,2-a]pyridines, which may extrapolate to the queried compound:

Reaction TypeConditions/ReagentsObserved Outcome (Analog Example)Source
Nucleophilic Substitution Pd(PPh₃)₄, boronic acids, baseSuzuki coupling at iodophenyl (C–I bond cleavage)
Electrophilic Substitution HNO₃/H₂SO₄, AcOHNitration at C3 of imidazo[1,2-a]pyridine core
Oxidation KMnO₄, H₂O₂Oxidation of methyl groups to carboxylic acids
Reduction LiAlH₄, NaBH₄Reduction of nitro groups to amines
C–H Functionalization TBHP, I₂, ultrasoundRegioselective iodination at C3

Iodophenyl Reactivity

  • Cross-Coupling : The C–I bond in 2-(4-iodophenyl) derivatives undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids (Suzuki-Miyaura) . For example:

    2-(4-Iodophenyl)-imidazo[1,2-a]pyridine+ArB(OH)2Pd catalyst2-(Ar-phenyl)-imidazo[1,2-a]pyridine\text{2-(4-Iodophenyl)-imidazo[1,2-a]pyridine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-(Ar-phenyl)-imidazo[1,2-a]pyridine}

    Yields range from 60–85% depending on substituents .

Trifluoromethyl Effects

  • The electron-withdrawing CF₃ group deactivates the imidazo[1,2-a]pyridine core, directing electrophiles to the C3 position (para to CF₃) .

  • Ultrasound-assisted iodination with I₂/TBHP selectively functionalizes C3 in 2-aryl-imidazo[1,2-a]pyridines (80–90% yields) .

Synthetic Challenges and Considerations

  • Regioselectivity : Competing reactions at the iodophenyl vs. imidazo[1,2-a]pyridine core require careful optimization of catalysts and conditions .

  • Functional Group Compatibility : Strong oxidants (e.g., KMnO₄) may degrade the CF₃ group or iodophenyl moiety.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is its role as an anticancer agent. Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor progression.

Case Study: Inhibition of c-Met and VEGFR2 Kinases

A notable study focused on the design and synthesis of imidazo[1,2-a]pyridine derivatives aimed at inhibiting c-Met and vascular endothelial growth factor receptor 2 (VEGFR2) kinases. The compound demonstrated significant antitumor efficacy in vivo, with an IC50 value of 1.9 nM against c-Met and 2.2 nM against VEGFR2. Furthermore, it showed a dose-dependent reduction in tumor growth in mouse xenograft models, indicating its potential as a therapeutic agent for cancers driven by these pathways .

CompoundTarget KinaseIC50 (nM)Tumor ModelTreatment Efficacy
This compoundc-Met1.9MKN45T/C = 4%
This compoundVEGFR22.2COLO205T/C = 13%

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity. For instance, the introduction of trifluoromethyl groups has been shown to enhance the potency of these compounds against specific cancer targets.

Research Insights

A systematic investigation into various derivatives revealed that structural modifications could significantly impact the binding affinity to target proteins. This insight is vital for the rational design of new compounds with improved efficacy and selectivity against cancer cells .

Potential in Other Therapeutic Areas

Beyond oncology, there is emerging evidence that compounds like this compound may have applications in other therapeutic areas:

  • Neuroprotection : Preliminary studies suggest potential neuroprotective properties against glutamate-induced neurotoxicity.
  • Antiviral Activity : Investigations into related compounds have indicated antiviral properties, which could be explored further for developing new antiviral agents.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in the development of covalent inhibitors for therapeutic applications . The pathways involved in its action often include the modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-81-8)
  • Structural Difference : Bromine replaces iodine at the para position of the phenyl ring.
  • Impact: Molecular Weight: Bromine (79.9 g/mol) reduces the molecular weight compared to iodine (126.9 g/mol), affecting density and molar volume. Safety: The brominated analog has documented safety data under UN GHS guidelines, indicating moderate acute toxicity and skin irritation risks .
Nitro-Substituted Derivatives (e.g., 2-(4-Nitrophenyl)-5-CF₃-imidazo[1,2-a]pyridine, CAS 944580-85-2)
  • Structural Difference: A nitro (-NO₂) group replaces the iodine atom.
  • Solubility: Increased polarity may improve aqueous solubility compared to halogenated analogs .

Core Scaffold Modifications

Imidazo[4,5-b]pyridine Derivatives
  • Example : 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine.
  • Structural Difference : The imidazole ring is fused to pyridine at positions 4,5-b instead of 1,2-a.
  • Bioactivity: Such modifications are associated with pesticidal and anticancer activities, as seen in compounds like Isocycloseram .
Pyrrolo-Imidazo[1,2-a]pyridine Derivatives
  • Example : 2,3-Disubstituted pyrrolo-imidazo[1,2-a]pyridines.
  • Structural Difference : A pyrrole ring is fused to the imidazo[1,2-a]pyridine core.
  • Impact :
    • Solubility : Increased hydrophobicity due to the pyrrole ring may enhance blood-brain barrier penetration.
    • Synthetic Utility : These derivatives are synthesized via coupling reactions with trisubstituted alkenes, enabling diverse functionalization .

Trifluoromethyl-Substituted Analogs in Drug Discovery

PI3K Inhibitors (e.g., 8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazine Derivatives)
  • Structural Difference : The pyridine ring is replaced with pyrazine, and additional substituents (e.g., hydroxypropanamide) are introduced.
  • Impact :
    • Target Specificity : Pyrazine-based analogs exhibit potent PI3K inhibition, with crystallographic data confirming binding to the ATP pocket of kinases.
    • Thermodynamic Stability : Trifluoromethyl groups enhance van der Waals interactions, improving inhibitor residence time .

Comparative Data Table

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties Applications
2-(4-Iodophenyl)-5-CF₃-imidazo[1,2-a]pyridine I (C6H4), CF₃ ~400 (estimated) High lipophilicity, halogen bonding Kinase inhibition, anticancer research
2-(4-Bromophenyl)-5-CF₃-imidazo[1,2-a]pyridine Br (C6H4), CF₃ ~354 Moderate toxicity, GHS-compliant Intermediate in organic synthesis
2-(4-Nitrophenyl)-5-CF₃-imidazo[1,2-a]pyridine NO₂ (C6H4), CF₃ ~337 Electron-deficient core, polar Photocatalysis, agrochemicals
8-Amino-6-CF₃-imidazo[1,2-a]pyrazine CF₃, hydroxypropanamide ~450 PI3K inhibition, crystalline stability Cancer therapy

Research Findings and Implications

  • Halogen Effects : Iodine’s larger atomic radius enhances halogen bonding, a critical factor in protein-ligand interactions, compared to bromine or nitro groups .

Biological Activity

The compound 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula: C14H8F3IN2
  • Molecular Weight: 392.12 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CN2C(=C(N=C2C(=C1)C(F)(F)F)I)C=C(C4=CC=C(C=C4)I)N

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antitumor properties. For instance, derivatives of this compound have been tested against various cancer cell lines. A study demonstrated that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Antiviral Properties

The antiviral potential of imidazo[1,2-a]pyridines has also been documented. In vitro studies have shown that these compounds can inhibit viral replication by targeting viral enzymes. For example, a related compound demonstrated effective inhibition of the replication of influenza viruses .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridines have shown promising anti-inflammatory activities. In a study evaluating various derivatives, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory mechanism is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: It could modulate receptors that play a role in cellular signaling pathways related to cancer and inflammation.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various imidazo[1,2-a]pyridine derivatives against human breast cancer cells. The results indicated that compounds with trifluoromethyl substitutions significantly inhibited cell proliferation compared to controls, suggesting a structure-activity relationship that favors the trifluoromethyl group for enhanced activity .

Study on Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, a derivative of imidazo[1,2-a]pyridine showed a notable reduction in edema compared to standard anti-inflammatory drugs like diclofenac. This suggests that the compound could be developed as a therapeutic agent for inflammatory disorders .

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